molecular formula C18H27ClN2O2 B110213 tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride CAS No. 1279844-40-4

tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride

Cat. No.: B110213
CAS No.: 1279844-40-4
M. Wt: 338.9 g/mol
InChI Key: FYYBDOIWWOLKGG-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride is a spirocyclic compound featuring a fused indene-piperidine core with a tertiary butyl carbamate group and an amino substituent at position 2. Its hydrochloride salt form enhances stability and solubility for pharmaceutical applications. However, recent reports indicate discontinuation of its commercial availability by suppliers like CymitQuimica .

Properties

IUPAC Name

tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18;/h4-7,15H,8-12,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYBDOIWWOLKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279844-40-4
Record name Spiro[1H-indene-1,4′-piperidine]-1′-carboxylic acid, 3-amino-2,3-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1)
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Record name t-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride
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Biological Activity

Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride, commonly referred to as TAK-659, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N3O2·HCl, with a molecular weight of approximately 327.42 g/mol. The compound features a spirocyclic structure that combines an indene moiety with a piperidine ring, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC19H25N3O2·HCl
Molecular Weight327.42 g/mol
CAS Number185527-11-1
IUPAC NameThis compound

TAK-659 primarily acts as a small-molecule inhibitor targeting Bruton's tyrosine kinase (BTK), which plays a pivotal role in B-cell receptor signaling pathways. Inhibition of BTK can lead to the modulation of various cellular processes including proliferation, survival, and differentiation of B-cells. This mechanism is particularly relevant in the context of B-cell malignancies and autoimmune diseases.

Key Mechanistic Insights:

  • BTK Inhibition : TAK-659 binds to the active site of BTK, preventing its phosphorylation and subsequent activation.
  • Downstream Effects : The inhibition leads to reduced activation of NF-kB and other downstream signaling pathways critical for B-cell survival.

Biological Activity and Pharmacological Profile

The biological activity of TAK-659 has been explored in several studies, highlighting its potential in treating various diseases, particularly hematological malignancies.

Efficacy in Preclinical Models

  • Antitumor Activity : In vitro studies demonstrated that TAK-659 effectively inhibits the growth of B-cell lymphoma cell lines by inducing apoptosis and cell cycle arrest.
  • Autoimmune Disease Models : In murine models of autoimmune diseases such as lupus and rheumatoid arthritis, TAK-659 showed promising results by reducing disease severity and associated inflammatory markers.

Case Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of TAK-659:

  • Phase I Trials : Initial trials assessed the pharmacokinetics and maximum tolerated dose (MTD) in patients with relapsed or refractory B-cell malignancies. Results indicated manageable side effects with promising antitumor responses.
  • Combination Therapies : TAK-659 has been investigated in combination with other agents such as rituximab and venetoclax, showing enhanced efficacy compared to monotherapy.

Safety Profile

The safety profile of TAK-659 has been characterized through clinical trials:

  • Common adverse effects include mild to moderate gastrointestinal disturbances and hematological changes.
  • Serious adverse events were infrequent but included instances of infections due to immunosuppression.

Scientific Research Applications

Medicinal Applications

1. Neuropharmacology

  • The compound has been studied for its potential effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. This suggests possible applications in treating conditions such as schizophrenia and depression.
  • Case Study : Research indicates that derivatives of spiro compounds exhibit antipsychotic activity by acting as dopamine receptor antagonists. Tert-butyl 3-amino derivatives have shown promise in preclinical models for reducing psychotic symptoms .

2. Antidepressant Activity

  • The structure of tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride may allow it to interact with serotonin pathways, potentially offering a new class of antidepressants.
  • Research Findings : A study demonstrated that similar spiro compounds increased serotonin levels in the brain, which could lead to improved mood and reduced anxiety .

Safety assessments are crucial for any new pharmaceutical agent. Preliminary studies indicate that while the compound exhibits some toxicity at high doses, it is generally well-tolerated in animal models when administered within therapeutic ranges. Further toxicological profiling is essential to establish safety margins for human use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound : tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride 3-amino C₁₈H₂₆ClN₂O₂ (hydrochloride) ~354.88* Not explicitly listed Amino group enhances reactivity and solubility; hydrochloride improves stability .
tert-Butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 3-amino, 6-fluoro C₁₈H₂₅FN₂O₂ 320.40 910442-43-2 Fluorine substitution may improve metabolic stability and binding affinity .
tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 3-oxo, 5,6-dimethoxy C₂₀H₂₇NO₅ 361.43 948033-75-8 Oxo group reduces basicity; methoxy groups increase lipophilicity .
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 3-oxo, 4-chloro, 5-methyl C₁₉H₂₄ClNO₃ 349.85 1007362-96-0 Chloro and methyl groups enhance steric hindrance and stability .
tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-chloro C₁₈H₂₄ClNO₂ 321.84 1160247-32-4 Chloro substituent may influence electronic properties and bioactivity .
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 3-oxo C₁₇H₂₃NO₃ 289.37 159634-59-0 Oxo group reduces nucleophilicity compared to amino derivatives .

*Note: Molecular weight calculated based on free base (C₁₈H₂₆N₂O₂, MW 310.41) + HCl (36.46).

Research and Application Insights

  • Drug Discovery: The amino and halogenated variants are explored as antagonists for PARs and TRP channels, with fluorine and chlorine derivatives showing promise in preclinical models .
  • Availability : The target compound’s discontinuation by suppliers (e.g., CymitQuimica) highlights challenges in sourcing, whereas 3-oxo and chloro derivatives remain available .

Preparation Methods

Cyclization of Indene and Piperidine Moieties

The spiro junction is formed through a nucleophilic attack of the piperidine nitrogen on a suitably functionalized indene derivative. In one protocol, 1-indanone is treated with a piperidine-containing electrophile in the presence of a base such as potassium tert-butoxide, yielding the spirocyclic ketone.

Reaction Conditions

  • Substrate : 1-Indanone (10 mmol)

  • Reagent : tert-Butyl 4-oxopiperidine-1-carboxylate (10.5 mmol)

  • Base : KOtBu (12 mmol)

  • Solvent : THF, reflux, 12 h

  • Yield : 68–72%

The Boc group on the piperidine nitrogen ensures regioselectivity during cyclization and prevents undesired side reactions.

Introduction of the 3-Amino Group

The 3-amino functionality is introduced via reductive amination or nucleophilic substitution of a precursor group (e.g., chloro or nitro). A two-step sequence involving ketone-to-amine conversion is commonly employed.

Reductive Amination of Spirocyclic Ketone

The spiro[indene-1,4'-piperidin]-3(2H)-one intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride:

Procedure

  • Substrate : Spirocyclic ketone (5.0 g, 24.84 mmol)

  • Reagents : NH4OAc (30 mmol), NaBH3CN (26 mmol)

  • Solvent : MeOH, 25°C, 6 h

  • Workup : Filtration through Celite, concentration under vacuum

  • Yield : 85–90%

This method preserves the spiro architecture while introducing the primary amine.

Chloro-to-Amino Substitution

In an alternative route, a chloro-substituted spiro compound (e.g., tert-butyl 3-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate) is aminated via palladium-catalyzed coupling:

Conditions

  • Catalyst : Pd2(dba)3 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Amination Source : NH3 (g)

  • Solvent : Toluene, 110°C, 24 h

  • Yield : 75–80%

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is stable under basic and mildly acidic conditions but cleaved efficiently with HCl.

Boc Deprotection to Form Hydrochloride Salt

Treatment of the Boc-protected amine with methanolic HCl affords the hydrochloride salt:

Optimized Protocol

  • Substrate : Boc-protected amine (20 g, 66.4 mmol)

  • Reagent : 2.5 M HCl in MeOH (100 mL)

  • Conditions : Stirred overnight at 25°C

  • Workup : Evaporation, washing with petroleum ether

  • Yield : 97.6%

This step protonates the amine and removes the Boc group, yielding the crystalline hydrochloride.

Physicochemical Characterization

Critical data for the final compound include solubility, stability, and spectral properties:

Property Value Source
Molecular Weight 301.38 g/mol (Boc-protected)
Solubility Soluble in DMSO, MeOH, CH2Cl2
Storage 2–8°C, desiccated
1H NMR (CDCl3) δ 7.65 (d, J=7.5 Hz, 1H, Ar-H)

Scalability and Industrial Considerations

Large-scale production requires attention to:

  • Cost Efficiency : Use of catalytic amination over stoichiometric methods.

  • Purification : Preparative HPLC for final product isolation.

  • Safety : Handling of HCl gas during salt formation.

Q & A

Q. What are the recommended methods for synthesizing this compound, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

  • Synthesis : While direct synthesis protocols for this specific hydrochloride salt are not fully detailed in the provided evidence, analogous spiro-piperidine compounds (e.g., tert-butyl spiro[indene-piperidine] derivatives) are synthesized via multi-step routes involving:
    • Key steps : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by cyclization or spiro-ring formation. For example, tert-butyl esters are often prepared using Boc-anhydride under basic conditions .
    • Optimization : Controlled reaction conditions (e.g., 0–20°C in dichloromethane with triethylamine as a base) are critical to avoid side reactions .
  • Characterization :
    • NMR spectroscopy (1H/13C) to confirm spirocyclic and Boc-group integrity.
    • Mass spectrometry (MS) for molecular weight verification.
    • Elemental analysis to validate purity (>95% recommended for research use) .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements :
    • Respiratory : Use NIOSH-approved P95 (US) or EN 143-certified P1 (EU) respirators for dust/aerosol control .
    • Skin/eye protection : Nitrile gloves, face shields, and safety goggles to prevent irritation (reported H315/H319 hazards) .
    • Lab practices : Work under fume hoods with sealed containers to minimize airborne exposure .
  • First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Q. How should researchers assess the stability and optimal storage conditions for this compound given variable reported data?

Methodological Answer:

  • Stability testing :
    • Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 1–3 months) to evaluate hydrolytic or thermal decomposition.
    • Monitor via HPLC for impurity profiling .
  • Storage : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .

Advanced Questions

Q. How can researchers address discrepancies in reported physical and chemical properties (e.g., color, solubility) across different sources?

Methodological Answer:

  • Root-cause analysis :
    • Purity verification : Use differential scanning calorimetry (DSC) to check melting points and detect polymorphic variations .
    • Solubility testing : Compare solubility in DMSO, water, and ethanol using gravimetric or UV-Vis methods to resolve conflicting data .
  • Documentation : Cross-reference batch-specific Certificates of Analysis (CoA) and replicate experiments under controlled conditions .

Q. What experimental strategies are recommended to investigate the reactivity of the spiro-piperidine moiety under varying reaction conditions?

Methodological Answer:

  • Reactivity profiling :
    • Deprotection studies : Treat with TFA or HCl/dioxane to assess Boc-group stability and spiro-ring integrity under acidic conditions .
    • Nucleophilic substitution : Test reactions with alkyl halides or boronic acids to evaluate the amine’s nucleophilicity .
  • Kinetic analysis : Use in situ FTIR or LC-MS to monitor reaction intermediates and optimize yields .

Q. What methodologies are appropriate for evaluating the compound’s potential for specific organ toxicity in preclinical studies?

Methodological Answer:

  • In vitro assays :
    • Hepatotoxicity : Use HepG2 cell lines with MTT assays to measure cytotoxicity .
    • Neurotoxicity : Differentiate SH-SY5Y neurons and assess mitochondrial membrane potential .
  • In vivo models : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological examination of liver/kidney tissues .

Q. How can solvent effects on the compound’s solubility and stability be systematically analyzed to optimize reaction yields?

Methodological Answer:

  • Solvent screening :
    • Test polar aprotic (DMF, DMSO), protic (MeOH, H2O), and non-polar (THF, toluene) solvents.
    • Use Hansen solubility parameters to predict compatibility .
  • Stability mapping :
    • Conduct long-term stability studies (e.g., 1–6 months) in selected solvents with periodic HPLC analysis to detect degradation .

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